molecular formula C22H16N2S2 B12454593 N,N'-bis[(E)-thiophen-2-ylmethylidene]biphenyl-4,4'-diamine

N,N'-bis[(E)-thiophen-2-ylmethylidene]biphenyl-4,4'-diamine

Cat. No.: B12454593
M. Wt: 372.5 g/mol
InChI Key: JEUWCBMHEQSENL-UHFFFAOYSA-N
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Description

(E)-1-thiophen-2-yl-N-{4’-[(E)-(thiophen-2-ylmethylidene)amino]-[1,1’-biphenyl]-4-yl}methanimine is a complex organic compound featuring a thiophene ring and a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-thiophen-2-yl-N-{4’-[(E)-(thiophen-2-ylmethylidene)amino]-[1,1’-biphenyl]-4-yl}methanimine typically involves the condensation of thiophene-2-carbaldehyde with 4’-amino-[1,1’-biphenyl]-4-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-thiophen-2-yl-N-{4’-[(E)-(thiophen-2-ylmethylidene)amino]-[1,1’-biphenyl]-4-yl}methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene or biphenyl rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-thiophen-2-yl-N-{4’-[(E)-(thiophen-2-ylmethylidene)amino]-[1,1’-biphenyl]-4-yl}methanimine is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, (E)-1-thiophen-2-yl-N-{4’-[(E)-(thiophen-2-ylmethylidene)amino]-[1,1’-biphenyl]-4-yl}methanimine can be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of (E)-1-thiophen-2-yl-N-{4’-[(E)-(thiophen-2-ylmethylidene)amino]-[1,1’-biphenyl]-4-yl}methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene rings, such as thiophene-2-carbaldehyde.

    Biphenyl derivatives: Compounds with biphenyl structures, such as biphenyl-4-carbaldehyde.

Uniqueness

(E)-1-thiophen-2-yl-N-{4’-[(E)-(thiophen-2-ylmethylidene)amino]-[1,1’-biphenyl]-4-yl}methanimine is unique due to its combination of thiophene and biphenyl moieties, which confer distinct chemical and physical properties. This unique structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C22H16N2S2

Molecular Weight

372.5 g/mol

IUPAC Name

1-thiophen-2-yl-N-[4-[4-(thiophen-2-ylmethylideneamino)phenyl]phenyl]methanimine

InChI

InChI=1S/C22H16N2S2/c1-3-21(25-13-1)15-23-19-9-5-17(6-10-19)18-7-11-20(12-8-18)24-16-22-4-2-14-26-22/h1-16H

InChI Key

JEUWCBMHEQSENL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=CS4

Origin of Product

United States

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